molecular formula C10H9BrS B12813396 5-Bromo-2,7-dimethylbenzo[b]thiophene

5-Bromo-2,7-dimethylbenzo[b]thiophene

Cat. No.: B12813396
M. Wt: 241.15 g/mol
InChI Key: IUFGUUPATYUZSS-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethylbenzo[b]thiophene is a valuable benzothiophene-based building block for research and development in medicinal chemistry and material science. The benzo[b]thiophene scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and presence in several therapeutic agents . This particular brominated and dimethylated analogue is especially useful for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a combinatorial library of novel compounds for biological screening . Researchers are exploring benzo[b]thiophene derivatives for a wide range of applications. In antimicrobial research, structurally similar 3-halobenzo[b]thiophene compounds have demonstrated significant activity against Gram-positive bacteria and yeast, showing excellent drug-like properties and potent bactericidal effects . In neuroscience, novel benzo[b]thiophene-chalcone hybrids are being investigated as cholinesterase inhibitors, revealing interesting structure-activity relationships for potential application in Alzheimer's disease research . Furthermore, dimethyl-substituted benzo[b]thiophene derivatives have been studied for their antioxidant properties, acting as effective radical scavengers . Beyond medicinal chemistry, benzo[b]thiophene dimers are gaining attention in material science for their attractive photophysical and electrochemical properties, making them promising fluorophores and photosensitizers for bioimaging, phototheranostics, and optoelectronic devices . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

5-bromo-2,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-6-3-9(11)5-8-4-7(2)12-10(6)8/h3-5H,1-2H3

InChI Key

IUFGUUPATYUZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethylbenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,7-dimethylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-Bromo-2,7-dimethylbenzo[b]thiophene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.

    Materials Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photocatalysis: Explored for its use in visible-light photocatalytic reactions

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethylbenzo[b]thiophene depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light absorption, play a crucial role. In medicinal chemistry, it may interact with biological targets through various molecular pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and methyl groups can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position Effects
  • 5-Bromo-3-methylbenzo[b]thiophene (CAS 1196-09-4): Bromine at C-5 and methyl at C-3. However, the lack of a C-7 substituent may weaken hydrophobic interactions in biological targets .
  • 7-Bromo-2-methylbenzo[b]thiophene (CAS 75288-49-2) : Bromine at C-7 and methyl at C-2. This positional isomer shows distinct electronic effects due to bromine’s proximity to the thiophene sulfur, altering resonance stabilization compared to the C-5 bromo analogue .
  • 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1935615-20-5) : Features a carboxylic acid group at C-2, increasing hydrophilicity and hydrogen-bonding capacity, which contrasts with the lipophilic methyl group in 5-Bromo-2,7-dimethylbenzo[b]thiophene .
Key Structural Differences
Compound Substituents Key Properties
This compound Br (C-5), CH₃ (C-2, C-7) High lipophilicity, steric bulk
5-Bromo-3-methylbenzo[b]thiophene Br (C-5), CH₃ (C-3) Moderate reactivity, reduced steric hindrance
5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid Br (C-5), CH₃ (C-7), COOH (C-2) Enhanced solubility, hydrogen-bond donor
Antiproliferative Activity
  • 3a (5-Amino-2-methylbenzo[b]thiophene derivative): Exhibits IC₅₀ values of 0.78–18 nM against leukemia L1210 and FM3A cells. The amino group at C-5 enhances activity compared to C-3-substituted analogues .
  • 3c (7-Methoxy-5-aminobenzo[b]thiophene derivative): Shows uniform potency across human cancer cell lines (IC₅₀: 2.6–12 nM). The methoxy group at C-7 improves interactions with hydrophobic pockets in tubulin, a feature absent in this compound .
  • Molecular docking studies suggest that methyl groups at C-2 and C-7 may hinder optimal positioning in the colchicine binding site of tubulin .
Antimicrobial Activity
  • Thiophene-triazole hybrids (e.g., 4-phenyl-2-phenylaminothiophene derivatives): Exhibit moderate antibacterial activity (MIC: 8–32 µg/mL). The absence of bromine in these compounds highlights the role of halogenation in modulating antimicrobial potency .

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The methyl groups in this compound increase logP compared to polar derivatives (e.g., carboxylic acid-containing analogues), enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : Bromine at C-5 in this compound may direct electrophilic substitution to C-4 or C-6, whereas bromine at C-7 (as in 7-Bromo-2-methylbenzo[b]thiophene) favors reactions at C-3 or C-5 .

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